Boc-D-Pen(Npys)-OH
CAS No.: 153815-23-7
VCID: VC21537720
Molecular Formula: C35H36N2O3
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-Pen(Npys)-OH, also known as N-Boc-D-Penicillamine (Npys) ester, is a synthetic compound derived from the amino acid D-penicillamine. It features a tert-Butyloxycarbonyl (Boc) protecting group attached to the amine functionality of D-penicillamine, which is crucial for its application in peptide synthesis and other biochemical processes . The molecular formula of Boc-D-Pen(Npys)-OH is C15H21N3O6S2, with a molecular weight of approximately 403.48 g/mol . Synthesis of Boc-D-Pen(Npys)-OHThe synthesis of Boc-D-Pen(Npys)-OH typically involves several steps that require specific reagents and conditions to optimize reaction efficiency and minimize side products. While detailed synthesis protocols are not widely published, the general approach involves protecting the amine group of D-penicillamine with a Boc group, followed by the introduction of the Npys moiety. Applications and Potential UsesBoc-D-Pen(Npys)-OH finds applications across various fields, particularly in peptide synthesis due to its unique combination of the Boc protecting group and the Npys moiety. This compound is also of interest for its potential therapeutic applications, given its chelating properties which suggest interactions with metal ions and proteins, influencing biochemical pathways. Comparison with Similar CompoundsBoc-D-Pen(Npys)-OH can be compared with several similar compounds, highlighting its unique features:
Research Findings and Potential Therapeutic ApplicationsWhile specific research using Boc-D-Pen(Npys)-OH is limited, its structure suggests potential applications in various fields. The compound's ability to form complexes with biomolecules, such as metal ions and proteins, could influence biochemical pathways, providing insights into its potential therapeutic applications. Further investigation into these interactions is necessary to fully explore its therapeutic potential. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 153815-23-7 | |||||||||||||||
Product Name | Boc-D-Pen(Npys)-OH | |||||||||||||||
Molecular Formula | C35H36N2O3 | |||||||||||||||
Molecular Weight | 532.7 g/mol | |||||||||||||||
IUPAC Name | (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid | |||||||||||||||
Standard InChI | InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |||||||||||||||
Standard InChIKey | JWSLJRLYRJFSCH-UHFFFAOYSA-N | |||||||||||||||
SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] | |||||||||||||||
Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2C4CCC(CC4C5C3C(=O)N(C5=O)C6=CC=C(C=C6)OC7=CC=CC=C7)C(C)(C)C | |||||||||||||||
Synonyms | NSC706737;5-tert-Butyl-9-methyl-2-(4-phenoxyphenyl)-3b,4,5,6,7,7a,12,12b-octahydrobenzo[c]pyrrolo[3,4-a]carbazole-1,3(2H,3aH)-dione;AC1L9FHR;CHEMBL2007303;CTK6C0341;NSC-706737;NCI60_037971;tert-butyl-methyl-(4-phenoxyphenyl)[?]dione | |||||||||||||||
PubChem Compound | 92178668 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume